3-Cyclopropoxy-2-fluoro-5-methylpyridine
Description
3-Cyclopropoxy-2-fluoro-5-methylpyridine is a pyridine derivative characterized by three distinct substituents: a cyclopropoxy group at the 3-position, a fluorine atom at the 2-position, and a methyl group at the 5-position. This compound combines steric bulk (cyclopropyl) with electron-withdrawing (fluorine) and electron-donating (methyl) groups, creating a unique electronic and steric profile.
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-fluoro-5-methylpyridine |
InChI |
InChI=1S/C9H10FNO/c1-6-4-8(9(10)11-5-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
OFFMWQPMCYXWIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)F)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the fluorination of a suitable pyridine precursor using reagents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures around 20°C.
Industrial Production Methods: Industrial production of 3-Cyclopropoxy-2-fluoro-5-methylpyridine may involve large-scale fluorination processes using advanced fluorinating agents and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxy-2-fluoro-5-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to alter the oxidation state of the compound or its substituents.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often utilized.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified compounds.
Scientific Research Applications
3-Cyclopropoxy-2-fluoro-5-methylpyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Fluorinated pyridines are often explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of agrochemicals, pharmaceuticals, and materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-fluoro-5-methylpyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The cyclopropoxy group may also contribute to the compound’s overall stability and reactivity, influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Position and Electronic Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
